molecular formula C22H20N4OS B6569190 N-(2-phenylethyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021252-42-5

N-(2-phenylethyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No.: B6569190
CAS No.: 1021252-42-5
M. Wt: 388.5 g/mol
InChI Key: LCUIWHYBTBDAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Phenylethyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. This compound is structurally distinct due to its fused bicyclic pyrazolo-pyrazine system, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-(2-phenylethyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c27-21(23-12-11-17-7-3-1-4-8-17)16-28-22-20-15-19(18-9-5-2-6-10-18)25-26(20)14-13-24-22/h1-10,13-15H,11-12,16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUIWHYBTBDAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-phenylethyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its structural features on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4OSC_{22}H_{20}N_{4}OS with a molecular weight of 388.5 g/mol. The compound features a complex structure that includes a phenylethyl group, a pyrazolo[1,5-a]pyrazin moiety, and a sulfanyl acetamide linkage. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC22H20N4OSC_{22}H_{20}N_{4}OS
Molecular Weight388.5 g/mol
CAS Number1021252-42-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[1,5-a]pyrazin core followed by the introduction of the phenylethyl and sulfanyl groups. The exact synthetic route may vary based on the desired purity and yield, but it generally follows established protocols in heterocyclic chemistry.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For example, derivatives of pyrazolo compounds have shown activity in various animal models for epilepsy. Specifically, compounds with similar structures were evaluated using maximal electroshock (MES) and pentylenetetrazole models, demonstrating protective effects against seizures at certain dosages .

Antiinflammatory Properties

Compounds within the pyrazolo family have also been investigated for their anti-inflammatory effects. Modifications to the pyrazolo structure have been linked to enhanced therapeutic indices compared to traditional anti-inflammatory drugs like phenylbutazone . The introduction of specific substituents can modulate the anti-inflammatory activity significantly.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituent Variations : Changes in substituents on the pyrazolo ring can lead to significant alterations in pharmacological profiles.
  • Lipophilicity : Higher lipophilicity often correlates with better central nervous system (CNS) penetration and efficacy in anticonvulsant activity .
  • Functional Groups : The presence of electron-withdrawing or donating groups can enhance or diminish biological activity depending on their position relative to the active site interactions.

Case Studies

Several case studies highlight the biological potential of similar compounds:

  • Anticonvulsant Screening : A study demonstrated that certain derivatives provided significant protection against seizures in animal models, with some exhibiting delayed onset but prolonged action .
  • Anti-inflammatory Evaluation : Another investigation revealed that specific modifications to the pyrazolo structure led to improved anti-inflammatory effects without ulcerogenic activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Structural Features
Target Compound: this compound C22H20N4OS R1 = Phenyl, R2 = 2-Phenylethyl 404.49 Pyrazolo-pyrazine core, sulfanyl-acetamide
2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide C21H17FN4OS R1 = 4-Fluorophenyl, R2 = 2-Methylphenyl 392.45 Fluorine substitution enhances polarity
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-(methylsulfanyl)phenyl)acetamide C21H17ClN4OS2 R1 = 4-Chlorophenyl, R2 = 3-(Methylsulfanyl)phenyl 448.96 Chlorine and methylsulfanyl groups improve lipophilicity
N-(2H-1,3-Benzodioxol-5-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide C21H16N4O3S R1 = Phenyl, R2 = Benzodioxol-5-yl 404.44 Benzodioxol substitution may enhance CNS penetration

Key Observations :

  • Substituent Effects on Bioactivity : The benzodioxol variant (G420-0046) may exhibit improved blood-brain barrier penetration due to its fused oxygenated ring, a feature leveraged in neuroactive drug design .
  • Molecular Weight Trends : Variations in substituents minimally affect molecular weight (~390–450 g/mol), maintaining compliance with Lipinski’s rules for drug-likeness.

Functional Analogs with Divergent Cores

Oxazole-Based Analogs

  • iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) :
    • Core Difference : Replaces pyrazolo-pyrazine with an oxazole ring.
    • Bioactivity : Demonstrated Wnt/β-catenin pathway inhibition, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
    • Comparison : The oxazole core may confer different binding kinetics to β-catenin compared to pyrazolo-pyrazine systems.

Pyrazolo[1,5-a]Pyrimidine Derivatives

  • N,N-Diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethyl-pyrazolo[1,5-α]pyrimidin-3-yl)acetamide :
    • Core Difference : Pyrazolo-pyrimidine instead of pyrazolo-pyrazine.
    • Application : Used as a precursor for radiolabeled compounds (e.g., [18F]F-DPA), highlighting its utility in imaging .
    • Comparison : Pyrimidine rings may alter π-π stacking interactions in target binding compared to pyrazine.

Table 2: Bioactivity of Selected Acetamide Analogs

Compound Class Core Structure Bioactivity Reference
Pyrazolo-pyrazine sulfanyl acetamides Pyrazolo[1,5-a]pyrazine Hypothesized anti-inflammatory/kinase inhibition (based on analogs)
Oxadiazole sulfanyl acetamides 1,3,4-Oxadiazole LOX inhibition (IC50: 10–50 μM), α-glucosidase inhibition
iCRT3 Oxazole Wnt pathway inhibition (IC50: ~5 μM in TCF reporter assays)

Key Findings :

  • Sulfanyl Linkage : Critical for maintaining conformational flexibility, enabling interactions with enzymatic active sites .
  • Aromatic Substitutions : Electron-deficient groups (e.g., Cl, F) correlate with enhanced enzyme inhibition, likely due to improved hydrogen bonding or halogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.